molecular formula C8H18N4O4 B605433 Aminooxy-PEG3-azide CAS No. 1306615-51-9

Aminooxy-PEG3-azide

Cat. No.: B605433
CAS No.: 1306615-51-9
M. Wt: 234.26
InChI Key: WSRXFPCTWIFEOF-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-azide is a compound that contains both an aminooxy group and an azide group. It is a polyethylene glycol (PEG) derivative, which increases its solubility in aqueous media. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages if a reductant is used .

Scientific Research Applications

Aminooxy-PEG3-azide has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Aminooxy-PEG3-azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne groups , DBCO , or BCN groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

The compound’s action primarily affects the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .

Pharmacokinetics

It’s known that the compound’shydrophilic PEG spacer increases its solubility in aqueous media , which could potentially impact its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage . This occurs when the compound’s azide group reacts with alkyne, BCN, or DBCO groups via Click Chemistry . The aminooxy group can also be used in bioconjugation, reacting with an aldehyde to form an oxime bond .

Action Environment

It’s worth noting that the compound is recommended for immediate use (within 1 week) due to its reactive and sensitive nature .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Aminooxy-PEG3-azide is a crosslinker containing an aminooxy group and an azide group. The azide group is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG3-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and azide groups. The process typically involves the following steps:

    PEG Functionalization: PEG is first functionalized with an aminooxy group. This can be achieved by reacting PEG with an aminooxy-containing reagent under controlled conditions.

    Azide Introduction: The aminooxy-functionalized PEG is then reacted with an azide-containing reagent to introduce the azide group. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Aminooxy-PEG3-azide is unique due to its dual functional groups and PEG spacer. Similar compounds include:

These compounds share similar applications but differ in their functional groups and PEG spacers, providing varying degrees of solubility, flexibility, and reactivity.

Properties

IUPAC Name

O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXFPCTWIFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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